1-(4-Bromo-2-fluorobenzyl)piperidine
Overview
Description
1-(4-Bromo-2-fluorobenzyl)piperidine is a chemical compound with the molecular formula C12H15BrFN It is a piperidine derivative, characterized by the presence of a bromine atom at the 4-position and a fluorine atom at the 2-position of the benzyl group attached to the piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Bromo-2-fluorobenzyl)piperidine typically involves the reaction of 4-bromo-2-fluorobenzaldehyde with piperidine in the presence of sodium triacetoxyborohydride as a reducing agent. The reaction is carried out in dichloromethane at 0°C, followed by warming to ambient temperature and stirring for an additional 14 hours. The reaction mixture is then quenched with water and extracted with ethyl acetate to obtain the desired product .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reaction vessels, and ensuring proper handling and purification techniques to maintain product quality and yield.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Bromo-2-fluorobenzyl)piperidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the piperidine ring or the benzyl group.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of polar aprotic solvents and mild bases.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted piperidine derivatives, while oxidation and reduction reactions can lead to the formation of different functionalized benzyl or piperidine compounds.
Scientific Research Applications
1-(4-Bromo-2-fluorobenzyl)piperidine has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of biological systems, particularly in understanding the interactions of piperidine derivatives with biological targets.
Industry: The compound is used in the production of various chemical intermediates and specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(4-Bromo-2-fluorobenzyl)piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the bromine and fluorine atoms can influence the compound’s binding affinity and selectivity towards these targets. The exact pathways and molecular interactions depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
- 1-(4-Bromo-2-chlorobenzyl)piperidine
- 1-(4-Bromo-2-methylbenzyl)piperidine
- 1-(4-Bromo-2-nitrobenzyl)piperidine
Comparison: 1-(4-Bromo-2-fluorobenzyl)piperidine is unique due to the presence of both bromine and fluorine atoms, which can significantly influence its chemical reactivity and biological activity compared to similar compounds. The fluorine atom, in particular, can enhance the compound’s stability and lipophilicity, making it more suitable for certain applications in drug development and chemical synthesis.
Properties
IUPAC Name |
1-[(4-bromo-2-fluorophenyl)methyl]piperidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrFN/c13-11-5-4-10(12(14)8-11)9-15-6-2-1-3-7-15/h4-5,8H,1-3,6-7,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMTBRQBFFSSMLS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2=C(C=C(C=C2)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrFN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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